

An In-depth Technical Guide to Ethyl Trimethylacetate (C₇H₁₄O₂)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl trimethylacetate*

Cat. No.: B1220292

[Get Quote](#)

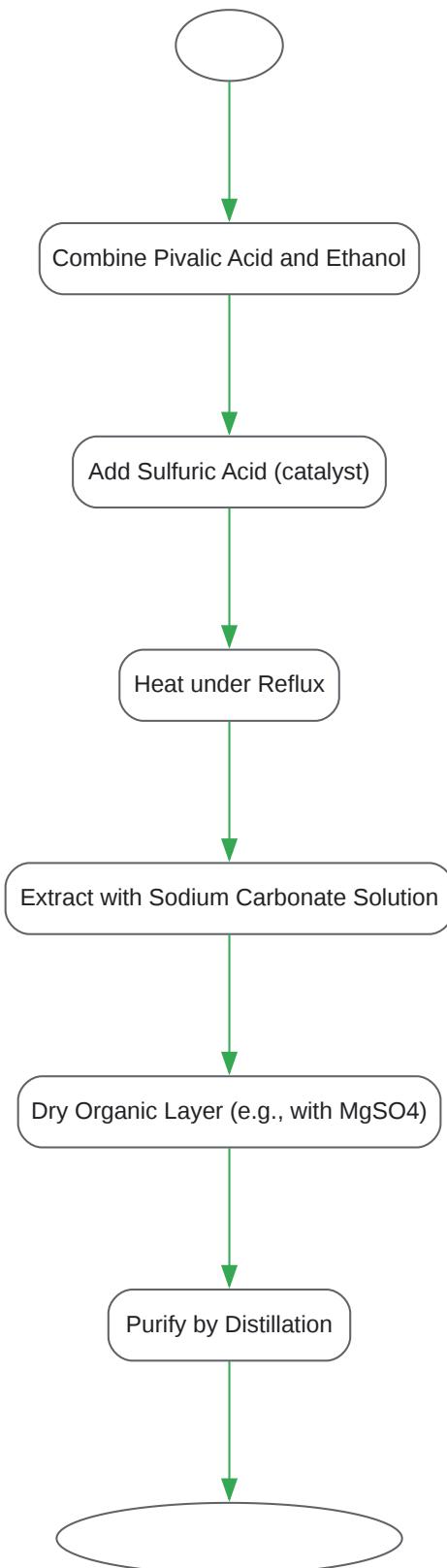
For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trimethylacetate, also known as ethyl pivalate, is an ester with the chemical formula C₇H₁₄O₂. It is a colorless liquid with a characteristic fruity odor. This document provides a comprehensive technical overview of **ethyl trimethylacetate**, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and a review of its applications and potential biological activities. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

Ethyl trimethylacetate is a stable compound under normal conditions.^[1] Key quantitative data are summarized in Table 1 for easy reference.


Property	Value	Reference(s)
IUPAC Name	ethyl 2,2-dimethylpropanoate	[2]
Synonyms	Ethyl pivalate, Ethyl 2,2-dimethylpropionate	[1]
CAS Number	3938-95-2	[1][3]
Molecular Formula	C7H14O2	[1][3]
Molecular Weight	130.18 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor	Fruity	[1]
Boiling Point	118 °C	[1][3]
Melting Point	-90 °C	[3]
Density	0.856 g/mL at 25 °C	[1][3]
Refractive Index (n _{20/D})	1.391	[1][3]
Flash Point	15 °C (59 °F)	[4]
Solubility	Insoluble in water, soluble in organic solvents.	[3]

Synthesis of Ethyl Trimethylacetate

The most common method for synthesizing **ethyl trimethylacetate** is the Fischer esterification of trimethylacetic acid (pivalic acid) with ethanol in the presence of an acid catalyst.

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of **ethyl trimethylacetate** via Fischer esterification.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **ethyl trimethylacetate**.

Experimental Protocol

Materials:

- Pivalic acid (306 g)
- Absolute ethanol (1035 ml)
- Concentrated sulfuric acid (65 ml)
- 10% Sodium carbonate solution (4 L)
- Magnesium sulfate

Procedure:

- In a flask equipped with a heating mantle and a reflux condenser, combine pivalic acid and absolute ethanol.
- Slowly add concentrated sulfuric acid to the mixture.
- Heat the mixture under reflux for three hours.
- After cooling, extract the hot mixture with a 10% sodium carbonate solution.
- Collect the separated organic layer and dry it overnight with magnesium sulfate.
- Filter the mixture and purify the filtrate by distillation at atmospheric pressure.
- Collect the fraction distilling between 108-111 °C. This is the pure ethyl pivalate.
- The purified ethyl pivalate can be further dried over magnesium sulfate.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: A representative ¹H NMR spectrum of **ethyl trimethylacetate** is available.

[5] The expected chemical shifts and multiplicities are detailed in Table 2.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.15	s	9H	$(\text{CH}_3)_3\text{C}-$
~1.25	t	3H	$-\text{O}-\text{CH}_2-\text{CH}_3$
~4.05	q	2H	$-\text{O}-\text{CH}_2-\text{CH}_3$

¹³C NMR Spectrum: The ¹³C NMR spectrum of **ethyl trimethylacetate** shows distinct peaks for each carbon environment.[\[6\]](#) Expected chemical shifts are provided in Table 3.

Chemical Shift (ppm)	Assignment
~14	$-\text{O}-\text{CH}_2-\text{CH}_3$
~27	$(\text{CH}_3)_3\text{C}-$
~39	$(\text{CH}_3)_3\text{C}-$
~60	$-\text{O}-\text{CH}_2-\text{CH}_3$
~178	C=O

Infrared (IR) Spectroscopy

The IR spectrum of **ethyl trimethylacetate** is characterized by strong absorptions corresponding to the carbonyl group and C-O bonds of the ester functionality.[\[7\]](#) Key absorption bands are listed in Table 4.

Wavenumber (cm ⁻¹)	Bond	Functional Group
~2970	C-H stretch	Aliphatic
~1730	C=O stretch	Ester
~1150	C-O stretch	Ester

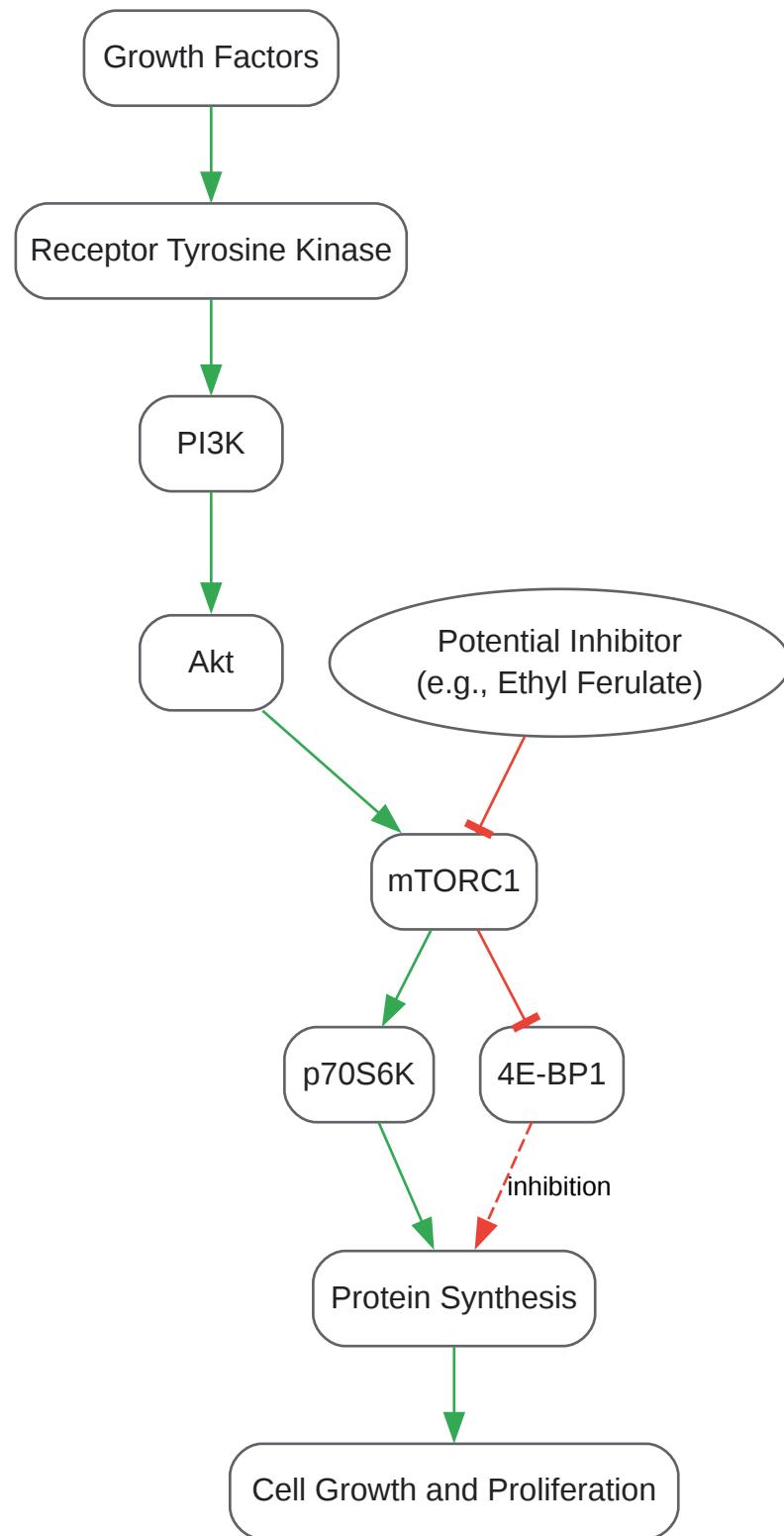
Mass Spectrometry (MS)

The electron ionization mass spectrum of **ethyl trimethylacetate** shows a molecular ion peak and characteristic fragmentation patterns for esters.[\[2\]](#) The most prominent fragments are presented in Table 5.

m/z	Ion Fragment	Description
130	$[\text{C}_7\text{H}_{14}\text{O}_2]^+$	Molecular Ion (M^+)
115	$[\text{C}_6\text{H}_{11}\text{O}_2]^+$	Loss of a methyl group ($\text{M}^+ - 15$)
85	$[\text{C}_5\text{H}_9\text{O}]^+$	Loss of an ethoxy group ($\text{M}^+ - 45$)
57	$[\text{C}_4\text{H}_9]^+$	t-butyl cation

Applications

Ethyl trimethylacetate has several applications in the chemical and manufacturing industries:


- Flavoring and Fragrance Agent: Due to its fruity aroma, it is used in food flavorings and fragrances.[\[1\]](#)
- Solvent: It serves as a solvent in various chemical processes and formulations.
- Chemical Intermediate: It is a precursor in the synthesis of pharmaceuticals and agrochemicals.

Biological Activity and Signaling Pathways

While specific signaling pathways for **ethyl trimethylacetate** are not extensively documented, related compounds have shown biological activity. For instance, ethyl ferulate has been shown to inhibit the mTOR signaling pathway in esophageal squamous cell carcinoma.[\[8\]](#) The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a target for cancer therapy.

Representative mTOR Signaling Pathway

The following diagram illustrates a simplified mTOR signaling pathway, which can be affected by compounds with structures similar to **ethyl trimethylacetate**.

[Click to download full resolution via product page](#)

Caption: Simplified mTOR signaling pathway.

Additionally, ethyl pyruvate, another related ester, has demonstrated neuroprotective effects by reducing inflammation and protecting the blood-brain barrier in models of traumatic brain injury and subarachnoid hemorrhage.[9][10][11] These effects are partly attributed to the inhibition of microglia activation and a reduction in pro-inflammatory cytokines.[10] Some studies have also indicated that certain ethyl acetate fractions from plant extracts exhibit selective cytotoxic effects on various cancer cell lines.[12][13][14]

Safety Information

Ethyl trimethylacetate is a flammable liquid and should be handled with appropriate safety precautions.[4] It may cause skin and eye irritation.[4] Personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated area away from sources of ignition.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl trimethylacetate | 3938-95-2 [chemicalbook.com]
- 2. Ethyl pivalate | C7H14O2 | CID 19838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. ethyl pivalate, 3938-95-2 [thegoodscentscompany.com]
- 5. Ethyl trimethylacetate(3938-95-2) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Propanoic acid, 2,2-dimethyl-, ethyl ester [webbook.nist.gov]
- 8. Ethyl Ferulate Suppresses Esophageal Squamous Cell Carcinoma Tumor Growth Through Inhibiting the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl pyruvate protects against blood-brain barrier damage and improves long-term neurological outcomes in a rat model of traumatic brain injury - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 10. Ethyl pyruvate alleviates early brain injury following subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beneficial effects of sodium or ethyl pyruvate after traumatic brain injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective cytotoxic effects on human cancer cell lines of phenolic-rich ethyl-acetate fraction from *Rhus verniciflua* Stokes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of ethyl acetate aroma on viability of human breast cancer and normal kidney epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl Trimethylacetate (C7H14O2)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220292#ethyl-trimethylacetate-chemical-formula-c7h14o2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com